molecular formula C15H21NO4S B2369249 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 460044-78-4

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2369249
CAS No.: 460044-78-4
M. Wt: 311.4
InChI Key: BEMAIOZKNFFIQG-UHFFFAOYSA-N
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Description

. This compound features a benzamide core substituted with a butoxy group and a dioxidotetrahydrothiophenyl moiety, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The dioxidotetrahydrothiophenyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a suitable thiophene derivative in the presence of an oxidizing agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzamide core or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity or reactivity

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with molecular targets and pathways within biological systems. The dioxidotetrahydrothiophenyl group may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
  • 4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
  • 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide

Uniqueness

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a butoxy group and a dioxidotetrahydrothiophenyl moiety differentiates it from similar compounds, potentially leading to distinct reactivity and applications.

Properties

IUPAC Name

4-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-2-3-9-20-14-6-4-12(5-7-14)15(17)16-13-8-10-21(18,19)11-13/h4-7,13H,2-3,8-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMAIOZKNFFIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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